methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 1210-63-5
VCID: VC2680324
InChI: InChI=1S/C11H11NO3S/c1-15-10(13)6-7-12-8-4-2-3-5-9(8)16-11(12)14/h2-5H,6-7H2,1H3
SMILES: COC(=O)CCN1C2=CC=CC=C2SC1=O
Molecular Formula: C11H11NO3S
Molecular Weight: 237.28 g/mol

methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate

CAS No.: 1210-63-5

Cat. No.: VC2680324

Molecular Formula: C11H11NO3S

Molecular Weight: 237.28 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate - 1210-63-5

Specification

CAS No. 1210-63-5
Molecular Formula C11H11NO3S
Molecular Weight 237.28 g/mol
IUPAC Name methyl 3-(2-oxo-1,3-benzothiazol-3-yl)propanoate
Standard InChI InChI=1S/C11H11NO3S/c1-15-10(13)6-7-12-8-4-2-3-5-9(8)16-11(12)14/h2-5H,6-7H2,1H3
Standard InChI Key BQLJXYIXNSXXPF-UHFFFAOYSA-N
SMILES COC(=O)CCN1C2=CC=CC=C2SC1=O
Canonical SMILES COC(=O)CCN1C2=CC=CC=C2SC1=O

Introduction

Chemical Identity and Basic Properties

Methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate is characterized by its distinct chemical structure featuring a benzothiazole ring system with an attached methyl propanoate group. The compound is primarily used in research settings for the development of pharmaceuticals and biological studies. It is identified by several key identifiers in chemical databases and literature.

Table 1: Chemical Identity and Basic Properties

ParameterValue
CAS Number1210-63-5
IUPAC Namemethyl 3-(2-oxo-1,3-benzothiazol-3-yl)propanoate
Molecular FormulaC₁₁H₁₁NO₃S
Molecular Weight237.28 g/mol
PubChem CID56736919
Standard InChIInChI=1S/C11H11NO3S/c1-15-10(13)6-7-12-8-4-2-3-5-9(8)16-11(12)14/h2-5H,6-7H2,1H3
Standard InChIKeyBQLJXYIXNSXXPF-UHFFFAOYSA-N
SMILESCOC(=O)CCN1C2=CC=CC=C2SC1=O
Physical AppearanceSolid crystalline material

Structural Characteristics

The compound consists of a benzothiazole ring system substituted at the nitrogen atom with a methyl propanoate group. The benzothiazole portion provides structural rigidity, while the methyl propanoate side chain offers functionality for potential modifications and interactions with biological targets.

Structural Elements

The molecular structure features several key elements:

  • A benzothiazole core (fused benzene and thiazole rings)

  • A carbonyl group at the 2-position of the thiazole ring

  • A methyl ester propanoate chain attached to the nitrogen atom

  • A planar aromatic system with potential for π-π interactions

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValueSource
XLogP31.8PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count4PubChem
Exact Mass237.04596439 DaPubChem
Topological Polar Surface Area58.572 ŲPubChem

Synthesis Methods

Methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate can be synthesized through various organic chemistry methodologies. The most common approach involves the condensation of benzothiazole derivatives with appropriate propanoic acid derivatives.

Crystal Structure

The crystal structure of methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate has been determined and deposited in crystallographic databases. X-ray crystallography studies provide valuable information about the three-dimensional arrangement of atoms in the solid state, which is crucial for understanding its potential interactions with biological targets.

Crystallographic Data

Crystal structure data is available in databases with the CCDC Number 226936 . Based on similar compounds, the benzothiazole unit adopts a nearly planar conformation, with slight deviations observed for the attached substituents.

In related compounds, key bond lengths have been observed:

  • The S1-C7 bond distance [approximately 1.776(3)Å] is typically longer than the S1-C6 bond distance [approximately 1.742(3)Å], which can be attributed to steric interactions .

  • The carbonyl C=O bond length is approximately 1.22 Å, consistent with typical carbonyl bond lengths.

Biological Activities and Applications

Biological ActivityObservationPotential Application
AntimicrobialInhibition of bacterial and fungal growthAntibacterial and antifungal agents
Anti-inflammatoryReduction of inflammatory markersAnti-inflammatory drugs
AntioxidantFree radical scavenging activityPrevention of oxidative stress-related diseases

Research Applications

The compound is primarily used for research purposes to:

  • Develop structure-activity relationships for benzothiazole derivatives

  • Synthesize libraries of compounds for high-throughput screening

  • Serve as an intermediate in the synthesis of more complex molecules

  • Study reaction mechanisms involving heterocyclic compounds

Comparison with Related Compounds

Methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoate belongs to a family of structurally related compounds that share the benzothiazole core but differ in their substituents.

Table 4: Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Difference
Methyl 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoateC₁₁H₁₁NO₃S237.28 g/molReference compound
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acidC₁₀H₉NO₃S223.25 g/molFree acid instead of methyl ester
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acidC₁₀H₉NO₄207.18 g/molOxygen replaces sulfur in the heterocycle
Methyl 3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoateC₁₁H₁₀ClNO₃S271.7 g/molAdditional chlorine at position 5

Structure-Activity Relationships

The biological activity of benzothiazole derivatives is influenced by several structural features:

  • The nature of the substituents on the benzene ring

  • The presence and position of halogen atoms

  • The length and type of alkyl chain

  • The presence of additional functional groups

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